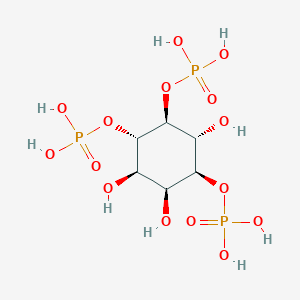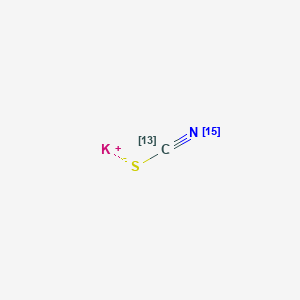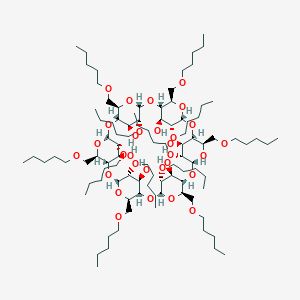
Trifosfato de inositol
Descripción general
Descripción
Ins(1,4,5)P3 is an isomer of the biologically important D-myo-inositol-1,4,5-triphosphate. Unlike its isomer, Ins(1,4,5)P3 does not evoke a rise in intracellular calcium when added to cells. It is not known if Ins(1,4,5)P3 can act as a competitive inhibitor of biologically-active inositol phosphates.
Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.
Aplicaciones Científicas De Investigación
Señalización Celular
El trifosfato de inositol juega un papel crucial en la señalización celular . Activa la liberación rápida de calcio en el fluido celular, iniciando varios procesos celulares .
Contracción del Músculo Liso
La liberación de calcio desencadenada por el this compound puede conducir a la contracción del músculo liso . Esto es particularmente importante en varios procesos fisiológicos, como la regulación de la presión arterial y el tono de las vías respiratorias.
Liberación de Glucosa
El this compound está involucrado en la liberación de glucosa . Esto es crucial para mantener el equilibrio energético dentro del cuerpo y es particularmente relevante en el contexto de enfermedades como la diabetes.
Liberación de Histamina
El this compound puede desencadenar la liberación de histamina , un compuesto involucrado en las respuestas inmunitarias locales, así como en la regulación de la función fisiológica en el intestino y que actúa como neurotransmisor.
Herramienta de Investigación en Imágenes de Células Vivas
El this compound se ha utilizado en el desarrollo de biosensores basados en la transferencia de energía por resonancia . Estos sensores se pueden utilizar para monitorear tanto el aumento como la disminución de los niveles de this compound en células vivas, lo que los hace adecuados para aplicaciones de alto rendimiento .
Comprender la Historia Evolutiva de las Proteínas
La investigación sobre el this compound ha contribuido a nuestra comprensión de la historia evolutiva de las proteínas . Por ejemplo, los estudios sobre la 3-quinasa de inositol 1,4,5-trifosfato (IP3 3-quinasa / IP3K), que fosforila el this compound, han revelado información sobre la evolución de esta proteína en hongos, plantas y animales .
Aplicaciones Terapéuticas
Los inhibidores de IP6K, una enzima que fosforila el this compound, han mostrado beneficios terapéuticos en modelos animales
Mecanismo De Acción
Target of Action
Inositol triphosphate, also known as myo-Inositol 1,4,5-trisphosphate, primarily targets the Inositol 1,4,5-trisphosphate receptor (IP3R) . This receptor is a calcium-release channel located on intracellular membranes, especially the endoplasmic reticulum . The IP3R has an affinity for IP3 in the low nanomolar range .
Mode of Action
Inositol triphosphate is an inositol phosphate signaling molecule. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, by phospholipase C (PLC) . IP3 is soluble and diffuses through the cell, where it binds to its receptor, the IP3R . When IP3 binds its receptor, calcium is released into the cytosol .
Biochemical Pathways
The production of IP3 is part of a signal transduction pathway that controls a variety of cellular processes. The pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG) . This pathway regulates numerous cellular and physiological processes, such as carbohydrate metabolism, gene expression, and the flight-or-fight response .
Pharmacokinetics
It exists for only a few seconds before being converted to inositol by the action of a sequence of enzymes .
Result of Action
The binding of IP3 to its receptor triggers the rapid release of calcium into the cell fluid . This initiates various cellular processes, such as smooth muscle contraction and the release of glucose, histamine, etc . In addition, calcium controls the activity of numerous downstream targets .
Action Environment
The action of IP3 is influenced by various environmental factors. For instance, the pH of the solution determines the form of the phosphate group, which in turn determines its ability to bind to other molecules . Considering that the average physiological pH is approximately 7.4, the main form of the phosphate groups bound to the inositol ring in vivo is PO42- . This gives IP3 a net negative charge, which is important in allowing it to dock to its receptor, through binding of the phosphate groups to positively charged residues on the receptor .
Análisis Bioquímico
Biochemical Properties
Inositol triphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically phosphorylated by inositol 1,4,5-trisphosphate 3-kinase (IP3 3-kinase/IP3K), a member of inositol phosphate kinases . This interaction is crucial for the metabolism of inositol polyphosphates .
Cellular Effects
Inositol triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it triggers the rapid release of calcium into the cell fluid, initiating various cellular processes such as smooth muscle contraction and the release of glucose and histamine .
Molecular Mechanism
The mechanism of action of inositol triphosphate is complex and involves interactions at the molecular level. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, by phospholipase C (PLC) . Once formed, inositol triphosphate diffuses through the cell and binds to its receptor, a calcium channel located in the endoplasmic reticulum . This binding releases calcium into the cytosol, activating various calcium-regulated intracellular signals .
Temporal Effects in Laboratory Settings
The effects of inositol triphosphate change over time in laboratory settings. For instance, chronic inositol injections of 1.2 g/kg (daily for 14 days) reduced immobility time and increased struggle time in the Porsolt test compared with control animals . This suggests that inositol triphosphate has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of inositol triphosphate vary with different dosages in animal models. For instance, inositol triphosphate has shown therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .
Metabolic Pathways
Inositol triphosphate is involved in several metabolic pathways. It is synthesized through a series of phosphorylation reactions catalyzed by various inositol phosphate kinases . It is also a key player in signal pathways, including reproductive, hormonal, and metabolic modulation .
Transport and Distribution
Inositol triphosphate is transported and distributed within cells and tissues. It is soluble and diffuses through the cell, where it binds to its receptor, a calcium channel located in the endoplasmic reticulum . This allows it to exert its effects throughout the cell.
Subcellular Localization
Inositol triphosphate is localized in various subcellular compartments. For instance, inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates inositol triphosphate, is found in the plasma membrane, cytoskeleton, and endoplasmic reticulum . This suggests that inositol triphosphate can exert its effects in specific compartments or organelles within the cell.
Propiedades
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCIQZXVOZEGG-HOZKJCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015822 | |
| Record name | DL-myo-Inositol 1,4,5-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0 | |
| Record name | L-myo-Inositol 1,4,5-trisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol 1,4,5-triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88269-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol 1,3,6-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | myo-Inositol, tris(dihydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,4,5-trisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | myo-Inositol, 1,4,5-tris(dihydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-myo-Inositol 1,4,5-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)



